Boc-D-glu(otbu)-onp
Description
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Properties
IUPAC Name |
5-O-tert-butyl 1-O-(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSZKZYRDFXIHX-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428603 | |
| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200397-60-0 | |
| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Boc-D-glu(otbu)-onp CAS number and molecular weight
An In-Depth Technical Guide to Boc-D-Glu(OtBu)-ONp: Properties, Applications, and Protocols
Authored by: A Senior Application Scientist
Introduction
N-α-tert-Butoxycarbonyl-D-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, commonly abbreviated as this compound, is a pivotal protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the construction of complex peptide structures. The strategic placement of the Boc (tert-butoxycarbonyl) protecting group on the α-amine, the tert-butyl (tBu) ester on the γ-carboxyl group, and the p-nitrophenyl (ONp) activating group on the α-carboxyl group makes it a versatile and highly valuable building block for researchers and drug development professionals.
The deliberate selection of these orthogonal protecting groups allows for selective deprotection and modification at different sites of the glutamic acid residue, a critical feature for the synthesis of peptides with specific functionalities. The p-nitrophenyl ester serves as an activated ester, facilitating efficient peptide bond formation under mild conditions, often without the need for additional coupling reagents. This guide will delve into the practical aspects of using this compound, offering field-proven insights and detailed protocols to ensure successful application in research and development settings.
Core Compound Identification and Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its effective use. The following table summarizes its key identifiers and characteristics.
| Property | Value | Source(s) |
| CAS Number | 200397-60-0 | [1][2] |
| Alternate CAS Number | 69876-58-0 | [3] |
| Molecular Formula | C₂₀H₂₈N₂O₈ | [1][2][3] |
| Molecular Weight | 424.44 g/mol | [1][2] |
| Appearance | White to off-white powder | |
| Storage Conditions | -15°C | [2] |
Strategic Importance in Peptide Synthesis
The utility of this compound in peptide synthesis is rooted in the strategic interplay of its protecting and activating groups. The Boc group provides robust protection for the α-amine, which is stable under a variety of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA). The γ-tert-butyl ester is also acid-labile, offering a convenient deprotection strategy. The α-p-nitrophenyl ester, an activated ester, facilitates the coupling reaction with a free amino group of another amino acid or peptide fragment.
This strategic design is particularly advantageous in both solution-phase and solid-phase peptide synthesis (SPPS). In solution-phase synthesis, the activated ester allows for clean and efficient coupling reactions. In Boc-based SPPS, while less common for chain elongation compared to other coupling methods, it can be a valuable reagent for specific modifications.
The Logic of Orthogonal Protection
The concept of orthogonal protection is central to the utility of derivatives like this compound. The protecting groups are chosen such that one can be selectively removed in the presence of the others. This allows for precise control over the synthetic route, enabling modifications such as side-chain cyclization or branching.
Caption: Orthogonal protection and activation strategy of this compound.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific substrates and reaction scales.
Protocol 1: Dipeptide Synthesis using this compound in Solution Phase
This protocol describes the coupling of this compound with a C-terminally protected amino acid, for example, L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl).
Materials:
-
This compound
-
H-Ala-OMe·HCl
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and standard glassware
Procedure:
-
Preparation of the free amine: Dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DMF. Add DIPEA (1.2 equivalents) dropwise at 0°C and stir for 15 minutes to generate the free amine in situ.
-
Coupling reaction: To the solution containing the free amine, add this compound (1.0 equivalent). Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude dipeptide can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-D-Glu(OtBu)-Ala-OMe.
Caption: Workflow for solution-phase dipeptide synthesis.
Applications in Drug Development and Research
This compound and related protected amino acids are indispensable tools in the development of peptide-based therapeutics and research probes.
-
Peptide Synthesis: It serves as a fundamental building block for introducing D-glutamic acid residues into peptide sequences. The use of D-amino acids can enhance the metabolic stability of peptides by making them resistant to proteolytic degradation.[4]
-
Prodrug Design: The protected carboxyl groups can be part of a prodrug strategy to improve the bioavailability and targeted delivery of pharmacologically active agents.[4]
-
Bioconjugation: This derivative can be used in bioconjugation processes to link peptides to other molecules such as imaging agents or drug carriers.
Conclusion
This compound is a highly valuable and versatile reagent for chemical synthesis, particularly in the field of peptide chemistry. Its well-defined structure, featuring orthogonal protecting groups and an activated ester, provides chemists with precise control over the synthetic process. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is crucial for its successful application in the synthesis of complex molecules for research and drug development.
References
-
Aapptec Peptides. Boc-Glu(OtBu)-ONp [69876-58-0]. [Link]
-
Chem-Impex. Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester. [Link]
Sources
The Dual Guardians: A Technical Guide to Boc and OtBu Protecting Groups in Amino Acid Chemistry
For researchers, scientists, and professionals in the intricate world of drug development and peptide synthesis, the precise and controlled manipulation of reactive functional groups is paramount. Among the arsenal of chemical tools available, protecting groups stand as silent sentinels, ensuring that specific sites on a molecule remain inert while other transformations occur. This guide provides an in-depth exploration of two of the most ubiquitous and indispensable protecting groups in the chemist's toolkit: the tert-butyloxycarbonyl (Boc) group for amines and the tert-butyl (t-Bu) ester (OtBu) for carboxylic acids. We will delve into the core principles of their application, the mechanistic underpinnings of their chemistry, and their strategic deployment in the elegant process of solid-phase peptide synthesis (SPPS).
The Indispensable Role of Protecting Groups in Synthesis
In the multi-step synthesis of complex molecules like peptides, the presence of multiple reactive functional groups on each amino acid building block necessitates a strategy of selective masking and unmasking.[1] An ideal protecting group exhibits a critical set of characteristics: it must be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield without affecting other functionalities in the molecule.[1] The concept of orthogonality is central to this strategy, allowing for the selective removal of one type of protecting group in the presence of others.[2][3]
The Boc Group: A Stalwart Protector of Amines
The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group that has become a cornerstone in organic synthesis, particularly for the temporary protection of the α-amino group of amino acids.[4][5] Its widespread use is a testament to its unique combination of stability and controlled lability.[5]
Chemical Properties and Inherent Stability
The Boc group's robustness stems from its steric bulk and the electronic nature of the carbamate linkage. It is remarkably stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it compatible with a broad spectrum of synthetic transformations.[2][5] This stability allows for selective manipulations at other sites of a molecule without premature cleavage of the Boc group.
The Mechanism of Boc Protection
The introduction of the Boc group onto an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[6] The reaction is often facilitated by a base, such as triethylamine (TEA) or sodium hydroxide, which deprotonates the amino group, enhancing its nucleophilicity.[6][7]
The mechanism proceeds as follows: the lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[6] This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected amine along with the liberation of tert-butanol and carbon dioxide as byproducts.[6][8] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[8]
Caption: Mechanism of N-Boc protection of an amino acid.
The Art of Boc Deprotection: An Acid-Labile Nature
The key to the Boc group's utility lies in its facile removal under acidic conditions.[9] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its high efficiency and volatility, which simplifies the isolation of the deprotected amine.[10] The cleavage is an acid-catalyzed elimination reaction.[10]
The deprotection mechanism involves the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[10][11]
-
Formation of a tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[10][11][12]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[10][11]
-
Formation of the Amine Salt: The newly liberated amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.[10][11]
Caption: Mechanism of acid-catalyzed Boc deprotection.
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a pressure buildup.[10][11]
The OtBu Group: Shielding the Carboxyl Functionality
The tert-butyl (t-Bu) ester is a widely used protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents.[13] Similar to the Boc group, its removal is conveniently achieved under acidic conditions.[13]
Properties and Introduction
tert-Butyl esters are stable to a wide range of reaction conditions, including basic hydrolysis and many organometallic reagents.[14] They can be introduced by several methods, including the reaction of a carboxylic acid with isobutylene in the presence of a strong acid catalyst or with di-tert-butyl dicarbonate.[13]
Deprotection of tert-Butyl Esters
The deprotection of tert-butyl esters is also accomplished using strong acids like TFA.[15] The mechanism is analogous to that of Boc deprotection, involving protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and the free carboxylic acid.[16][17]
The Power of Orthogonality: Boc and OtBu in Solid-Phase Peptide Synthesis (SPPS)
The true elegance of the Boc and t-Bu protecting groups is realized in their combined use in the Boc/Bzl (benzyl) solid-phase peptide synthesis (SPPS) strategy.[18][19] In this approach, the temporary Nα-Boc protecting group is removed with a moderately strong acid, typically TFA, while the more permanent side-chain protecting groups (often benzyl-based) and the linkage to the solid support are cleaved at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (HF).[20] This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[20]
The cyclical nature of Boc-SPPS involves the following key steps:
-
Deprotection: Removal of the N-terminal Boc group with TFA.
-
Neutralization: Neutralization of the resulting ammonium salt with a base like diisopropylethylamine (DIEA).
-
Coupling: Coupling of the next Nα-Boc protected amino acid, activated by a coupling agent.
This cycle is repeated until the desired peptide sequence is assembled.[20]
Sources
- 1. biosynth.com [biosynth.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. echemi.com [echemi.com]
- 18. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 19. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Introduction: The Strategic Role of Boc-D-Glu(OtBu)-ONp in Peptide Chemistry
An In-Depth Guide to the Application of Boc-D-Glu(OtBu)-ONp in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice of building blocks is paramount to the success of constructing complex and pure target molecules. This compound, a trifunctional amino acid derivative, serves as a cornerstone reagent in classical solution-phase peptide synthesis (SPPS). This methodology, while older than its solid-phase counterpart, offers distinct advantages for specific applications, including the synthesis of short peptides, peptide fragments for convergent synthesis, and peptides with unique C-terminal modifications.[1][2][3]
This application note provides a comprehensive guide to the effective utilization of this compound. We will delve into the causality behind its molecular design, provide detailed, field-proven protocols for its application, and offer troubleshooting strategies to navigate potential synthetic challenges. The core of this reagent's utility lies in its meticulously designed architecture: an acid-labile N-terminal Boc protecting group, an orthogonal acid-labile OtBu group for side-chain protection, and a pre-activated C-terminal p-nitrophenyl (ONp) ester for efficient, coupling reagent-free peptide bond formation.[1][4]
PART 1: Chemical Profile and Strategic Functionality
This compound is engineered for controlled, stepwise peptide elongation. Understanding the function of each chemical moiety is critical to its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Full Chemical Name | N-α-(tert-Butoxycarbonyl)-D-glutamic acid γ-(tert-butyl) ester α-(p-nitrophenyl) ester |
| CAS Number | 200397-60-0[5][6] |
| Molecular Formula | C₂₀H₂₈N₂O₈[5] |
| Molecular Weight | 424.45 g/mol [5] |
| Appearance | White to off-white solid[7] |
| Melting Point | 61-72 °C[5] |
| Storage | 0-8°C, desiccated[5][7] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone[7] |
The Trifunctional Design: A Rationale
-
Boc (tert-Butoxycarbonyl) Group - N-α Protection: The Boc group safeguards the α-amino functionality, preventing self-polymerization and ensuring that peptide bond formation occurs exclusively at the desired C-terminus.[8] Its key feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal without disturbing other protecting groups.[3][8][9]
-
OtBu (tert-Butyl) Group - Side-Chain Protection: The γ-carboxyl group of the glutamic acid side chain is protected as a tert-butyl ester. This group is stable to the basic and neutral conditions often encountered during peptide synthesis and, crucially, is also stable during the selective removal of the N-terminal Boc group if carefully controlled conditions are used.[1][4] The OtBu group requires stronger or prolonged acid treatment (e.g., concentrated TFA) for cleavage, providing a degree of orthogonality essential for controlled synthesis.[4][10]
-
ONp (p-Nitrophenyl) Ester - C-α Activation: The α-carboxyl group is pre-activated as a p-nitrophenyl ester. This "active ester" strategy, pioneered by Bodanszky, facilitates a clean and efficient nucleophilic attack by the free amino group of another amino acid.[4] This approach circumvents the need for in-situ coupling reagents (like DCC or HBTU), thereby reducing the risk of side reactions and simplifying purification.[1][4] The progress of the coupling reaction can often be visually monitored by the release of the yellow p-nitrophenolate anion.[4]
PART 2: Experimental Protocols and Methodologies
The following section details a generalized, yet robust, protocol for the synthesis of a dipeptide using this compound. This protocol should be optimized for specific substrates and scales.
Protocol 1: Synthesis of Boc-D-Glu(OtBu)-Xaa-OR Dipeptide
This protocol describes the coupling of this compound with a generic C-terminally protected amino acid ester hydrochloride (H-Xaa-OR·HCl).
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Ala-OBzl·HCl, 1.0 equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Preparation of the Free Amine (Nucleophile): a. Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF (approx. 5-10 mL per mmol). b. Cool the solution in an ice bath to 0°C. c. Add the base (TEA or DIPEA, 1.1 eq.) dropwise while stirring. The excess base ensures complete neutralization of the hydrochloride salt. d. Stir the mixture at 0°C for 15-20 minutes to ensure the complete formation of the free amine.
-
Peptide Coupling Reaction: a. To the cold solution containing the free amine, add a solution of this compound (1.0 eq.) dissolved in a minimal amount of anhydrous DMF. b. Allow the reaction mixture to slowly warm to room temperature. c. Stir the reaction for 12-24 hours.
-
Reaction Monitoring: a. Monitor the consumption of the starting materials by TLC using an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). b. The formation of the yellow p-nitrophenolate color can serve as a preliminary indicator that the reaction is proceeding.[4]
-
Work-up and Extraction: a. Once the reaction is complete (as determined by TLC), dilute the reaction mixture with Ethyl Acetate (approx. 5-10 times the volume of DMF). b. Wash the organic phase sequentially with:
- 1 M HCl (2 times) to remove any unreacted amine and excess base.
- Water (1 time).
- Saturated NaHCO₃ solution (2-3 times) to remove the p-nitrophenol byproduct. Repeat until the yellow color is no longer visible in the aqueous layer.[4]
- Brine (1 time) to facilitate phase separation. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude protected dipeptide. b. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) to yield the pure protected dipeptide.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the dipeptide synthesis protocol.
Caption: Workflow for solution-phase dipeptide synthesis.
PART 3: Orthogonal Deprotection Strategies
The strategic removal of the protecting groups is essential for further peptide elongation or final product generation.
-
N-Terminal Boc Deprotection: To elongate the peptide chain, the N-terminal Boc group is removed. This is typically achieved by dissolving the protected peptide in a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and stirring at room temperature for 30-60 minutes.[8][11] The reaction is then concentrated under reduced pressure, often with co-evaporation from toluene to remove residual TFA, yielding the peptide amine as a TFA salt, ready for the next coupling step after neutralization.[12]
-
Side-Chain OtBu and Final Deprotection: The OtBu group, along with the Boc group if still present, is typically removed at the final stage of synthesis. This requires harsher acidic conditions, such as treatment with a cleavage cocktail of 95% TFA with scavengers (e.g., 2.5% water, 2.5% triisopropylsilane) for 1-2 hours at room temperature.[10] Scavengers are crucial to capture the reactive tert-butyl cations generated during deprotection, which can otherwise cause side reactions, particularly with residues like Tryptophan or Methionine.[9][13]
PART 4: Troubleshooting and Optimization
Table 2: Common Issues and Solutions in this compound Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Incomplete neutralization of the amino component. 2. Moisture in the reaction. 3. Steric hindrance from bulky amino acids. | 1. Ensure ≥1.0 equivalent of base is used for neutralization. 2. Use anhydrous solvents and reagents. 3. Increase reaction time to 24-36 hours; consider a slight elevation in temperature (e.g., to 30-40°C). |
| Low Yield | 1. Side reactions (e.g., pyroglutamate formation, though less common with ONp esters). 2. Loss of product during aqueous work-up. 3. Inefficient purification. | 1. Maintain recommended reaction temperatures. 2. Minimize the number of washes or perform back-extraction of aqueous layers. 3. Optimize the chromatography eluent system for better separation. |
| Product Contamination with p-Nitrophenol | Incomplete removal during basic wash. | Increase the number and duration of saturated NaHCO₃ washes. Check the pH of the aqueous layer to ensure it remains basic. |
| Racemization | Although ONp esters are known to minimize racemization, prolonged exposure to base can be a risk factor. | Use the minimum necessary amount of base for neutralization (1.0-1.1 equivalents). Avoid strong, non-hindered bases if possible. |
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Glu(OtBu)-ONp [69876-58-0]. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Springer. (n.d.). Chemistry of peptide synthesis. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Peptides by Solution Methods. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Boc/Solid Phase Synthesis of Glu-Abu(P)-Leu. Retrieved from [Link]
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 7. BOC-D-GLU(OTBU)-OH | 104719-63-3 [amp.chemicalbook.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. peptide.com [peptide.com]
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- 13. BOC deprotection [ms.bzchemicals.com]
Application Note & Protocol Guide: Leveraging Boc-D-Glu(OtBu)-ONp for the Strategic Synthesis of Glutamic Acid-Rich Peptides
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of N-α-Boc-D-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, herein referred to as Boc-D-Glu(OtBu)-ONp, as a critical building block for the chemical synthesis of peptides enriched with glutamic acid residues. We will explore the underlying chemical principles, strategic advantages, and detailed protocols for its application, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).
The Challenge and Significance of Glutamic Acid-Rich Peptides
Glutamic acid (Glu), with its acidic side chain, is a fundamental component of numerous biologically active peptides and proteins. Peptides rich in glutamic acid are integral to studies of protein-protein interactions, enzyme mechanisms, and the development of novel therapeutics. However, their chemical synthesis presents significant hurdles. The γ-carboxyl group of glutamic acid is highly reactive and can lead to undesirable side reactions, including:
-
Pyroglutamate Formation: Intramolecular cyclization of an N-terminal glutamic acid residue.
-
Glutarimide Formation: Cyclization involving the side chain and the peptide backbone.
-
Aggregation: The high density of charged residues can promote inter-chain aggregation, hindering synthesis and purification.
Strategic selection of protecting groups is paramount to mitigating these issues and achieving high-purity, high-yield synthesis.[1] This is where the specific architecture of this compound offers a decisive advantage.
This compound: A Chemically Engineered Solution
This compound is an amino acid derivative meticulously designed for controlled peptide synthesis.[2][] Each component of its structure serves a distinct and vital purpose, working in concert to ensure fidelity during chain elongation.
Component Analysis
-
Boc (tert-Butoxycarbonyl) Group: Protects the α-amine (Nα). It is stable under the basic conditions used for coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), allowing for stepwise N-terminal deprotection.[4][5]
-
OtBu (tert-Butyl) Ester: Protects the γ-carboxyl group of the glutamic acid side chain. Its key feature is its stability to the repetitive TFA treatments used to remove the Nα-Boc group. It requires a strong acid, typically used in the final cleavage step, for removal.[1] This orthogonality prevents side-chain related reactions during synthesis.
-
ONp (p-Nitrophenyl) Ester: An activating group for the α-carboxyl function. The electron-withdrawing nature of the p-nitrophenyl group makes the carboxyl carbon highly electrophilic, facilitating a clean and efficient nucleophilic attack by the free N-terminal amine of the growing peptide chain.[2]
Below is a diagram illustrating the functional components of the this compound molecule.
Caption: A typical cycle in Boc-SPPS for amino acid incorporation.
Detailed Experimental Protocol: Boc-SPPS of a Glutamic Acid-Rich Peptide
This protocol outlines the manual synthesis of a model peptide using this compound on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether, cold
Procedure:
Part A: Resin Preparation and First Amino Acid Coupling
-
Swell 1.0 g of Merrifield resin in DCM for 1 hour in a reaction vessel.
-
Drain the DCM.
-
Couple the first Boc-protected amino acid (as a cesium salt for esterification) to the resin. This step is specific to the C-terminal residue and resin type. Consult standard protocols for Merrifield resin esterification.
Part B: Standard Synthesis Cycle (for each amino acid)
-
Washing: Wash the resin 3 times with DCM (10 mL per gram of resin for 2 min each).
-
Nα-Boc Deprotection:
-
Add a solution of 40% TFA in DCM to the resin.
-
Agitate for 2 minutes. Drain.
-
Add a fresh solution of 40% TFA in DCM. Agitate for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM (5x) and DMF (2x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM. Agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
-
-
Coupling (Incorporation of this compound):
-
Dissolve 3 equivalents of this compound (relative to resin substitution) in a minimal amount of DMF.
-
Add the solution to the neutralized resin.
-
Agitate at room temperature. The p-nitrophenol byproduct produces a yellow color, which can be used for visual monitoring.
-
Monitor the reaction using a qualitative ninhydrin test. Coupling is typically complete within 2-4 hours. If incomplete, the coupling step can be repeated.
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (2x) to remove excess reagents and byproducts.
-
-
Repeat: Return to Step 1 of this cycle for the next amino acid in the sequence.
Part C: Final Cleavage and Deprotection Warning: This step involves highly hazardous acids and must be performed in a specialized apparatus within a certified fume hood by trained personnel.
-
Dry the fully synthesized peptide-resin under high vacuum for at least 4 hours.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., 10% anisole) to protect acid-sensitive residues.
-
Cool the vessel to -78°C (dry ice/acetone bath).
-
Carefully distill anhydrous HF into the vessel.
-
Allow the reaction to stir at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the OtBu and other side-chain protecting groups simultaneously.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resulting crude peptide/resin mixture with cold diethyl ether to precipitate the peptide and remove organic scavengers.
-
Extract the crude peptide with an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.
Troubleshooting and Field-Proven Insights
The synthesis of glutamic acid-rich peptides can be challenging. Below are common issues and recommended solutions. [6][7]
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Incomplete Coupling | - Steric hindrance.- Peptide aggregation on resin. | - Double couple (repeat the coupling step).- Use a more potent activating agent if ONp proves insufficient.- Perform coupling at a slightly elevated temperature (e.g., 40°C).- Add a chaotropic salt like LiCl to the DMF to disrupt aggregation. |
| Low Yield after Cleavage | - Incomplete final cleavage.- Adsorption of the peptide to the resin. | - Increase cleavage time or use a stronger acid cocktail (e.g., TFMSA).- Ensure efficient extraction of the peptide from the resin post-cleavage with multiple washes of aqueous acid. |
| Side Product Formation | - Incomplete side-chain protection.- Premature deprotection of OtBu group. | - Ensure high-purity this compound is used.- Strictly control TFA concentration and time during Nα-deprotection to avoid any premature loss of the OtBu group. |
Conclusion
This compound is a highly effective and strategically designed reagent for the synthesis of peptides containing D-glutamic acid. The orthogonal protection scheme, where the Nα-Boc group is removed under mild acid and the γ-OtBu group is removed under strong acid, provides excellent control and minimizes common side reactions. [1]The pre-activated α-carboxyl group as a p-nitrophenyl ester ensures efficient coupling. [2]By following robust SPPS protocols and anticipating potential challenges like aggregation, researchers can successfully leverage this building block to access complex, glutamic acid-rich peptides for a wide array of applications in chemistry, biology, and medicine.
References
-
Hart, M. W. et al. (2005). Convenient Access to Glutamic Acid Side Chain Homologues Compatible with Solid Phase Peptide Synthesis. Organic Letters. Available at: [Link]
-
Xu, M. et al. (2023). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Clark University Scholarly Commons. Available at: [Link]
-
Bourne, G. T. et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. Royal Society of Chemistry. Available at: [Link]
-
Chem-Impex International, Inc. Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester. Chem-Impex. Available at: [Link]
-
Wikipedia. Peptide synthesis. Wikipedia. Available at: [Link]
-
Hart, M. W. et al. (2005). Convenient Access to Glutamic Acid Side Chain Homologues Compatible with Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
Xu, M. et al. (2023). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. ResearchGate. Available at: [Link]
-
Aapptec. Boc-Glu(OtBu)-ONp [69876-58-0]. Aapptec Peptides. Available at: [Link]
-
D'Andrea, L. D. & di Summa, R. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]
-
ResearchGate. Deprotection of a Primary Boc Group under Basic Conditions. ResearchGate. Available at: [Link]
-
Coin, I. et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]
-
ResearchGate. Deprotection of O-Boc and other protecting groups. ResearchGate. Available at: [Link]
-
Aapptec. CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH. Aapptec Peptides. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. "Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containi" by Muyum Xu, Nicholas S. MacArthur et al. [commons.clarku.edu]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Incorporation of D-amino acids using Boc-D-glu(otbu)-onp
An Application Guide for the Strategic Incorporation of D-Amino Acids in Peptide Synthesis Using Boc-D-Glu(OtBu)-ONp
Abstract
The incorporation of non-canonical D-amino acids into peptide sequences is a cornerstone strategy for enhancing therapeutic potential by increasing proteolytic stability and modulating biological activity. This guide provides a comprehensive technical overview and detailed protocols for utilizing N-α-(tert-butyloxycarbonyl)-D-glutamic acid γ-(tert-butyl) α-(p-nitrophenyl) ester (this compound) in solid-phase peptide synthesis (SPPS). We delve into the chemical principles of the Boc/Bzl protection strategy, the specific roles of the Boc, OtBu, and ONp functional groups, and provide validated, step-by-step protocols for researchers, chemists, and drug development professionals. The methodologies described herein emphasize reaction monitoring and troubleshooting to ensure high-yield, high-purity synthesis of D-amino acid-containing peptides.
Part 1: Chemical Principles and Rationale
The successful synthesis of peptides relies on a robust and orthogonal protecting group strategy. The use of this compound is rooted in the classical Boc/Bzl (benzyl) strategy, which operates on the principle of graduated acid lability.[1][2]
The Orthogonal Protecting Groups
The structure of this compound is engineered for efficiency and control in Boc-based SPPS.
-
Boc (tert-butyloxycarbonyl) Group (Nα-Protection): This temporary protecting group shields the α-amino group of the glutamic acid. It is selectively removed at the beginning of each coupling cycle using a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3][4] The mechanism involves protonation and subsequent cleavage to form a stable tert-butyl cation and a carbamic acid, which decarboxylates to liberate the free amine.[3][5]
-
OtBu (tert-butyl ester) Group (Side-Chain Protection): The γ-carboxyl group of glutamic acid is highly reactive and must be protected to prevent side-chain branching or undesired reactions. The OtBu group provides robust protection that is stable to the repetitive TFA treatments used for Boc removal.[][7] It is a "permanent" protecting group that is only removed during the final, strong-acid cleavage step.[8]
-
ONp (p-nitrophenyl ester) Group (α-Carboxyl Activation): The α-carboxyl group is pre-activated as a p-nitrophenyl ester. This is a type of active ester that is sufficiently electrophilic to react efficiently with a free N-terminal amine, forming a peptide bond without the need for additional, in situ coupling reagents like carbodiimides (DCC, DIC) or phosphonium/uronium salts (HBTU, PyBOP).[7][9] This simplifies the coupling step and minimizes potential side reactions associated with other activators.
Caption: Chemical Structure of this compound.
The Boc-SPPS Workflow Logic
The synthesis proceeds via a repeated cycle of deprotection, neutralization, and coupling. The ability to selectively remove the Nα-Boc group while keeping the side-chain OtBu group and the peptide-resin linkage intact is the key to successfully elongating the peptide chain.[1][3]
Part 2: Detailed Synthesis Protocol
This protocol outlines the manual incorporation of this compound into a peptide chain anchored to a solid support.
Materials and Reagents
-
Resin: Merrifield resin (for C-terminal acid) or MBHA/BHA resin (for C-terminal amide), pre-loaded with the C-terminal amino acid.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (all peptide synthesis grade).
-
Reagents:
-
Equipment: Solid-phase peptide synthesis vessel, shaker, filtration apparatus.
Step-by-Step Synthesis Cycle
This protocol assumes the synthesis has already started and the N-terminus of the resin-bound peptide is currently Boc-protected.
Step 1: Resin Preparation & Swelling
-
Place the peptide-resin (1.0 eq) into the reaction vessel.
-
Add DCM to fully immerse the resin beads.
-
Agitate gently on a shaker for 30-60 minutes to allow for complete swelling.
-
Drain the DCM via filtration.
Step 2: Nα-Boc Deprotection Causality: This step exposes the N-terminal amine for the subsequent coupling reaction.
-
Add a solution of 50% TFA in DCM to the swollen resin.[1][4]
-
Agitate for 2 minutes (pre-wash) and drain.
-
Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[1][4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove residual acid:
-
DCM (3x)
-
IPA (2x)
-
DCM (3x)
-
Step 3: Neutralization Causality: The deprotected amine is a protonated, unreactive ammonium salt. Neutralization with a non-nucleophilic base generates the free amine required for nucleophilic attack during coupling.
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step one more time.
-
Wash the resin with DCM (3x) to remove excess base.
Step 4: Coupling with this compound Causality: The pre-activated ONp ester reacts with the free amine to form the peptide bond, elongating the chain.
-
Dissolve this compound (2-3 equivalents) in a minimal amount of DMF.
-
Add this solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature. Reaction times can vary from 1 to 4 hours.
-
Wash the resin with DMF (3x) and then DCM (3x) to remove excess reagents and the p-nitrophenol byproduct.
Step 5: Reaction Monitoring (The Kaiser Test) Trustworthiness: The Kaiser test is a critical checkpoint to validate the completion of the coupling reaction before proceeding.[11][12]
-
Collect a small sample of resin beads (10-15 beads) into a small test tube.
-
Add 2-3 drops each of Kaiser test reagents A, B, and C.[11][13]
-
Interpret the result:
Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis (SPPS).
Step 6: Capping (If Kaiser Test is Positive) Causality: If coupling is incomplete, unreacted amines must be blocked (capped) to prevent the formation of deletion peptide impurities in the final product.[10]
-
Suspend the resin in a solution of acetic anhydride (50 eq) and DIEA (50 eq) in DMF.[10]
-
Agitate for 30 minutes at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a final Kaiser test to confirm capping (should be negative).
Part 3: Final Peptide Cleavage and Purification
Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Cleavage from the Solid Support
Causality: Strong acid is required to break the acid-labile bond to the resin and remove permanent side-chain protecting groups like OtBu. During this process, reactive carbocations (e.g., tert-butyl cations) are generated, which can irreversibly modify sensitive amino acid residues. Scavengers are essential to trap these electrophilic species.[8][15]
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Prepare the appropriate cleavage cocktail (see Table 1). For a 0.1 mmol scale synthesis, use 5-10 mL of cocktail.
-
Add the cold (0°C) cleavage cocktail to the dried resin in a suitable reaction vessel.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates.
Caption: Workflow for final peptide cleavage from the resin.
Data Presentation: Cleavage Cocktails
The choice of cocktail depends on the peptide sequence.
| Cocktail Name | Composition (v/v/v) | Target Residues & Purpose | Citation |
| Standard | TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5) | General-purpose cocktail. TIS and water scavenge tert-butyl cations from OtBu, Boc, and tBu groups. | [8][14] |
| Reagent K | TFA / Water / Phenol / Thioanisole / Ethanedithiol (EDT) (82.5:5:5:5:2.5) | For peptides with sensitive residues like Trp, Met, Cys, Tyr. Offers a broader range of scavengers. | [15][16] |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | A robust, all-purpose cocktail suitable for most sensitive residues. | [15] |
Peptide Precipitation and Purification
-
Reduce the volume of the TFA filtrate by approximately 80% under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise into a centrifuge tube containing cold (0°C) diethyl ether (at least 10x the volume of the TFA).
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 more times with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm its identity and purity via Mass Spectrometry.
Part 4: Troubleshooting Guide
| Issue | Observation | Probable Cause | Recommended Solution |
| Incomplete Coupling | Positive Kaiser test after coupling step. | Steric hindrance; peptide aggregation; insufficient reaction time. | 1. Recouple: Repeat the coupling step with fresh reagents.[10]2. Change Solvent: Switch from DMF to NMP or add DMSO to disrupt aggregation.[10]3. Cap: If recoupling fails, cap the unreacted amines with acetic anhydride to prevent deletion sequences.[10] |
| Boc Deprotection Failure | Negative Kaiser test after the TFA deprotection step. | Inactive TFA (absorbed water); insufficient deprotection time. | 1. Repeat the deprotection step with fresh 50% TFA/DCM solution.2. Extend the deprotection time to 30-40 minutes. |
| Side Reactions during Cleavage | Unexpected peaks in HPLC/MS analysis of crude peptide. | Alkylation of sensitive residues (Trp, Tyr, Met) by carbocations. | 1. Ensure the correct cleavage cocktail is used (e.g., Reagent K for Trp-containing peptides).[15][16]2. Ensure scavengers are fresh and used in sufficient quantity. |
Conclusion
This compound is a highly effective and convenient building block for the incorporation of D-glutamic acid in Boc-SPPS. Its pre-activated ester functionality streamlines the coupling process, while the orthogonal Boc and OtBu protecting groups afford precise control over the synthesis. By following the detailed protocols and incorporating critical monitoring steps like the Kaiser test, researchers can confidently synthesize high-quality, D-amino acid-modified peptides for applications ranging from basic research to therapeutic drug development.
References
- Application Notes and Protocols for the Kaiser Test in Peptide Synthesis. BenchChem.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Cleavage cocktail recommendations for peptides with glutamic acid. BenchChem.
- Kaiser Test (Ninhydrin Test). International Journal of Research in Pharmaceutical Sciences - Semantic Scholar.
- Understanding Boc protection and deprotection in peptide synthesis. BenchChem.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Amino Acid Protection & Deprotection Services. BOC Sciences.
- Supplementary Information for Peptide Synthesis. The Royal Society of Chemistry.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides. The Royal Society of Chemistry.
- Cleavage Cocktail Selection. CDN Scientific.
- Cleavage Cocktails; Reagent B. AAPPTec.
- Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation.
- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.
- Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics.
- Application Notes and Protocols for Z-Glu(OtBu)-ONp in Solution-Phase Peptide Synthesis. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. rsc.org [rsc.org]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-D-Glu(OtBu)-ONp
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Nα-Boc-D-glutamic acid γ-tert-butyl ester p-nitrophenyl ester (Boc-D-Glu(OtBu)-ONp). We will delve into the common causes of low coupling efficiency and provide systematic troubleshooting strategies to optimize your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of the amino acid D-glutamic acid.[1] It is protected at the α-amino group with a tert-butyloxycarbonyl (Boc) group and at the γ-carboxyl group of the side chain with a tert-butyl (OtBu) ester.[2] The α-carboxyl group is activated as a p-nitrophenyl (ONp) ester.[2] This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[3] The protecting groups prevent unwanted side reactions during peptide chain elongation.[4][5]
Q2: Why are p-nitrophenyl (ONp) esters used for coupling reactions?
A2: p-Nitrophenyl esters are known as active esters. The p-nitrophenyl group is a good leaving group, which facilitates the nucleophilic attack by the free amine of the growing peptide chain to form a stable amide (peptide) bond under relatively mild conditions.[2]
Q3: What are the main advantages of using a Boc protection strategy in SPPS?
A3: The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[6][7] The Boc group is temporarily used to protect the N-terminus and is removed with a moderately strong acid like trifluoroacetic acid (TFA).[6][8] Side-chain protecting groups, like the OtBu ester in this case, are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for removal at the end of the synthesis.[6][7] This "orthogonality" allows for selective deprotection at each step.[5][9]
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a critical issue in SPPS, as it leads to the formation of deletion sequences, which are often difficult to separate from the desired peptide, ultimately reducing the overall yield and purity.[10][11]
Issue 1: Incomplete Coupling Reaction
Symptom: A positive Kaiser test (ninhydrin test) result (blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines on the resin.[12][13]
The bulky nature of both the N-terminal Boc protecting group and the side-chain OtBu ester on the glutamic acid derivative can physically obstruct the coupling site.[][15] This steric hindrance can be further exacerbated by the growing peptide chain on the resin, especially in "difficult sequences".[16][17]
Solutions:
-
Extend Reaction Time: For sterically hindered amino acids, increasing the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight, can allow the reaction to proceed to completion.[15]
-
Double Coupling: If a monitoring test indicates incomplete coupling, a second coupling with a fresh solution of the activated amino acid should be performed.[13][15]
-
Elevated Temperature: Cautiously increasing the reaction temperature to 35-40°C can enhance the reaction rate. However, this should be done with care as higher temperatures can increase the risk of side reactions like racemization.[15]
While this compound is an activated ester, its reactivity may be insufficient for particularly challenging coupling steps. Additionally, the reagent itself may have degraded due to improper storage.
Solutions:
-
Switch to a More Potent in situ Coupling Reagent: Instead of relying solely on the pre-activated ONp ester, consider using the corresponding carboxylic acid, Boc-D-Glu(OtBu)-OH, with a more powerful in situ activating agent.
-
Ensure Reagent Quality: Use fresh, high-quality coupling reagents and anhydrous solvents. Moisture can deactivate the activated species and significantly reduce coupling efficiency.[15] Boc-D-Glu(OtBu)-OH should be stored under recommended conditions to maintain its stability.[20]
As the peptide chain elongates, it can fold and form secondary structures (e.g., β-sheets) through intermolecular hydrogen bonds.[21] This aggregation can make the N-terminal amine inaccessible to the incoming activated amino acid.[15][21]
Solutions:
-
Solvent Choice: Switch from the standard DMF to more polar, "structure-disrupting" solvents like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM.[13][21]
-
Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M - 0.8 M) to the coupling mixture can help break up secondary structures and improve solvation.[15][21]
Diagnostic and Monitoring Workflow
A systematic approach is crucial for diagnosing the root cause of low coupling efficiency.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Experimental Protocol: Monitoring Coupling with the Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[10][13]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine
Procedure:
-
Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.
-
Wash the beads thoroughly with ethanol to remove any residual solvents or reagents.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the tube at 100-115°C for 5 minutes.[22]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple Beads: Incomplete coupling, free amines are present.[13]
-
Yellow/Colorless Beads: Complete coupling, no free amines detected.[13]
Summary of Recommended Coupling Reagents for Hindered Amino Acids
For challenging couplings involving sterically hindered residues like Boc-D-Glu(OtBu)-OH, the choice of coupling reagent is critical. Uronium/aminium and phosphonium salt-based reagents are generally more effective than older methods like carbodiimides.[23]
| Reagent Class | Example(s) | Advantages | Disadvantages |
| Uronium/Aminium | HATU, HCTU, HBTU | High efficiency and fast reaction times; widely used in SPPS.[23][24] HATU is particularly recommended for hindered couplings.[18][23] | Can cause guanidinylation of the N-terminus if used in excess.[23] |
| Phosphonium | PyBOP, BOP | Highly efficient, especially for hindered couplings.[19] PyBOP does not produce the carcinogenic byproduct HMPA.[19] | Byproducts can sometimes be more difficult to remove. |
| Carbodiimide | DIC/HOBt | Cost-effective standard coupling. DIC byproduct is soluble. | Lower reactivity for hindered couplings. Risk of racemization can be suppressed with additives like HOBt or Oxyma.[23] |
References
-
AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]
-
(n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. [Link]
-
Gong, X., et al. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 23(10), 2196-2204. [Link]
-
(n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]
-
Colombo, R., et al. (1995). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. International Journal of Peptide and Protein Research, 46(3-4), 223-231. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1728-1734. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
ResearchGate. (n.d.). SPPS reaction of using Rink amide resin. Retrieved from [Link]
-
Reddit. (2023). Low yield despite good HPLC purity with SPPS using chlorotrityl linker. r/Chempros. Retrieved from [Link]
-
Kuwahara, M., et al. (2008). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Chemical Communications, (41), 5146-5148. [Link]
-
(n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-D-Glu(OtBu)-OH MSDS. Retrieved from [Link]
-
(n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
(n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
(n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
(2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Fields, G. B., et al. (1992). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Research, 5(3), 161-170. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Glu-OtBu 24277-39-2 [sigmaaldrich.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. biosynth.com [biosynth.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Overview of Custom Peptide Synthesis [peptide2.com]
Navigating Peptide Aggregation: A Technical Guide for Syntheses Involving Boc-D-Glu(OtBu)-OH
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for preventing peptide aggregation, a common challenge in solid-phase peptide synthesis (SPPS), particularly when incorporating residues like Boc-D-Glu(OtBu)-OH. Peptides rich in glutamic acid, especially with the bulky tert-butyl (OtBu) protecting group, are notoriously prone to on-resin aggregation, which can lead to significant synthetic challenges.[1] This resource offers a structured approach to understanding, diagnosing, and mitigating these issues to enhance peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary driver of peptide aggregation during SPPS?
A1: The leading cause of aggregation is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1][2] This aggregation can physically block reactive sites, rendering the N-terminus of the peptide chain inaccessible and resulting in incomplete coupling and deprotection steps.[1][2] Ultimately, this leads to truncated or deletion sequences and a significant reduction in the final yield of the desired full-length peptide.[1]
Q2: Are sequences with Boc-D-Glu(OtBu)-OH particularly susceptible to aggregation?
A2: Yes, sequences containing multiple Boc-D-Glu(OtBu)-OH residues can be challenging. While hydrophobic amino acids are well-known culprits for aggregation, residues with bulky side chains like Glu(OtBu) can also contribute to the formation of stable secondary structures.[1] The steric hindrance from the OtBu group, combined with the potential for side-chain interactions, can exacerbate the tendency for peptide chains to self-associate.
Q3: What are the tell-tale signs of on-resin aggregation?
A3: A primary indicator of aggregation is the failure of the peptide-resin to swell properly.[2][3] In a batch synthesizer, you might observe the resin bed shrinking. For continuous-flow synthesis, a flattened and broadened deprotection profile can signal aggregation.[4] It is also important to note that standard amine detection methods like the Kaiser or TNBS test can become unreliable and produce false negatives in cases of severe aggregation.[2][4]
Q4: Is it possible to predict if my peptide sequence will aggregate?
A4: While it is difficult to predict aggregation with absolute certainty, several computational tools can help identify "difficult" sequences based on their amino acid composition and hydrophobicity.[2][5] These predictive tools can be valuable in proactively selecting a modified synthesis strategy to mitigate potential aggregation issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of peptides containing Boc-D-Glu(OtBu)-OH and provides actionable solutions.
| Issue | Symptoms | Potential Causes | Recommended Solutions |
| Incomplete Coupling | Positive Kaiser or TNBS test after coupling, indicating unreacted free amines.[2] Mass spectrometry of the crude product shows deletion sequences. | On-resin aggregation: Peptide chains are self-associating, blocking access to the N-terminus.[1][2] Steric hindrance: The bulky Boc and OtBu groups may sterically hinder the coupling reaction. | 1. Optimize Coupling Chemistry: Switch to more potent coupling reagents like HATU or HCTU.[6] Perform a double coupling with fresh reagents.[6] 2. Disrupt Secondary Structures: Switch to a more polar, structure-disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to your DMF.[1][7] 3. Increase Temperature: Perform the coupling at an elevated temperature (e.g., 50-75°C) or utilize microwave-assisted synthesis to improve reaction kinetics.[1][2] |
| Incomplete Fmoc Deprotection | Tailing of the Fmoc-deprotection peak in the UV chromatogram. Low yield of the target peptide with N-terminally extended impurities. | Aggregation: The aggregated peptide chains are preventing the deprotection reagent (piperidine) from reaching the Fmoc group.[8] | 1. Modify Deprotection Reagent: Add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.[2] 2. Increase Deprotection Time: Extend the duration of the deprotection step.[2] 3. Solvent Choice: Use NMP as the solvent for the deprotection step. |
| Poor Resin Swelling and Clumping | The resin bed appears shrunken and may form clumps, indicating a collapse of the resin matrix. | Severe on-resin aggregation: The peptide chains have extensively self-associated, causing the resin to collapse.[1] | 1. Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl or NaClO₄ in DMF) before coupling to disrupt hydrogen bonds.[1] 2. "Magic Mixture": For extremely difficult sequences, consider using a solvent system of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate.[1] 3. Low-Loading Resin: Resynthesize the peptide on a resin with a lower substitution level to increase the distance between peptide chains.[3] |
| Low Final Yield and Purity | The final cleaved peptide shows a complex mixture of byproducts in HPLC analysis and a low overall yield. | This is often the cumulative result of incomplete coupling and deprotection throughout the synthesis due to aggregation. | 1. Incorporate Backbone Protection: Introduce backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) at strategic positions (e.g., every 6-7 residues) to disrupt hydrogen bonding.[3] 2. Utilize Pseudoprolines: If your sequence contains Ser or Thr, substituting them and the preceding residue with a pseudoproline dipeptide can introduce a "kink" in the backbone, effectively disrupting aggregation.[1][3] |
Proactive Strategies to Prevent Aggregation
The most effective approach to dealing with aggregation is to anticipate and prevent it from the outset. Here are some key strategies:
Strategic Use of Solvents and Reagents
-
High-Polarity Solvents: Employing solvents like NMP or adding DMSO can significantly improve the solvation of the growing peptide chains and disrupt the formation of secondary structures.[1][3][7]
-
Chaotropic Agents: The addition of chaotropic salts like LiCl or NaClO₄ to the reaction mixture can effectively break up hydrogen bond networks that lead to aggregation.[1][3]
Backbone Modifications
-
Pseudoproline Dipeptides: These are powerful tools for disrupting β-sheet formation. By introducing a cis-amide bond mimic, they create a kink in the peptide backbone, preventing inter-chain hydrogen bonding.[1][3] While Glu itself cannot form a pseudoproline, their strategic placement near a problematic sequence can have a significant positive impact.[1]
-
Hmb/Dmb Protecting Groups: Attaching 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups to the backbone amide nitrogen physically prevents hydrogen bond formation.[3]
Synthesis Conditions
-
Elevated Temperature/Microwave Synthesis: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for coupling and disrupt aggregates.[1][2] Microwave-assisted peptide synthesis is particularly effective in this regard.[2]
-
Low-Loading Resins: Using a resin with a lower substitution level increases the spacing between peptide chains, reducing the likelihood of intermolecular interactions and aggregation.[3]
Experimental Protocols
Protocol 1: Microwave-Assisted Coupling for Aggregation-Prone Sequences
This protocol is designed to enhance coupling efficiency for difficult sequences by utilizing microwave energy to disrupt secondary structures.
Materials:
-
Peptide-resin
-
Fmoc-D-Glu(OtBu)-OH (5 equivalents)
-
HATU (4.9 equivalents)
-
DIPEA (10 equivalents)
-
NMP
-
Microwave peptide synthesizer
Procedure:
-
Place the deprotected peptide-resin in the reaction vessel of the microwave synthesizer.
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH and HATU in NMP.
-
Add DIPEA to the amino acid solution and briefly mix.
-
Immediately add the activated amino acid solution to the resin.
-
Apply microwave energy to reach and maintain a temperature of 75°C for 5-10 minutes.
-
Wash the resin thoroughly with NMP.
-
Perform a Kaiser test to confirm complete coupling.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol details the manual coupling of a pseudoproline dipeptide to disrupt aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH) (3 equivalents)
-
HCTU (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF or NMP
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and HCTU in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution and mix.
-
Immediately add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
Perform a TNBS test to confirm complete coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[4]
Visualizing the Problem and Solutions
The Mechanism of Peptide Aggregation
Caption: The process of on-resin peptide aggregation.
Workflow for Troubleshooting Aggregation
Caption: A systematic workflow for troubleshooting peptide aggregation.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Bednarek, M. A., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-D-Glu(OtBu)-OH Material Safety Data Sheet. Retrieved from [Link]
-
Debnath, M., et al. (2013). Rational development of a strategy for modifying the aggregatibility of proteins. Journal of Biological Chemistry, 288(48), 34806-34817. Retrieved from [Link]
-
MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Bedford, J., et al. (1993). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications, (6), 565-567. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Solvent Conditions for Boc-D-Glu(OtBu)-ONp Reactions
Welcome to the technical support center for optimizing reactions involving Boc-D-Glu(OtBu)-ONp. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide coupling reactions and troubleshoot common issues related to solvent conditions. Here, we synthesize technical expertise with practical, field-proven insights to ensure the success of your experiments.
Fundamentals of Solvent Selection for this compound Coupling
The choice of solvent is a critical parameter in peptide synthesis, directly influencing reaction rates, yields, and the purity of the final product. For the coupling of the activated p-nitrophenyl (ONp) ester of Boc-D-Glu(OtBu)-OH, the solvent must effectively solvate the reacting species and the growing peptide chain without promoting side reactions.
Key solvent properties to consider:
-
Polarity and Dielectric Constant: A solvent with sufficient polarity is required to dissolve the reactants and stabilize the charged intermediates formed during the reaction.
-
Aprotic Nature: Protic solvents (e.g., alcohols) should be avoided as they can compete with the amine nucleophile, leading to undesired side products.
-
Solvating Power: The solvent must keep the growing peptide chain in a solvated state to prevent aggregation, which can hinder the reaction.[1][2]
Commonly used solvents in peptide synthesis include N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), dichloromethane (DCM), and dimethyl sulfoxide (DMSO).[1][3] The selection of the optimal solvent or solvent mixture often depends on the specific sequence and properties of the peptide being synthesized.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of this compound, presented in a question-and-answer format.
Issue 1: Slow or Incomplete Coupling Reaction
Question: My coupling reaction with this compound is proceeding very slowly or appears to be incomplete, as indicated by a persistent positive Kaiser test. What are the likely causes and how can I resolve this?
Answer: A slow or incomplete coupling can be attributed to several factors, primarily related to poor solvation or reactant solubility.
Causality and Troubleshooting Steps:
-
Poor Solvation of the Growing Peptide Chain: As the peptide chain elongates, it may develop secondary structures or aggregate, making the N-terminal amine less accessible.[4] This is particularly common with hydrophobic sequences.
-
Solution: Switch to a solvent with superior solvating properties. While DMF is a common choice, NMP has been shown to be more effective at solvating both the amino acids and the growing peptide chain.[5] A mixture of solvents, such as DMF/DCM or NMP/DCM, can also improve solvation and coupling efficiency.[3]
-
-
Low Reactant Concentration: The bimolecular nature of the coupling reaction is concentration-dependent.
-
Solution: Increase the concentration of your reactants. For challenging couplings, using a higher concentration of the this compound and the amine component can drive the reaction to completion.[6]
-
-
Insufficient Solubility of this compound: While this protected amino acid is soluble in many common organic solvents like DMF, DMSO, and DCM, ensuring it is fully dissolved before addition to the reaction mixture is crucial.[7]
-
Solution: Gently warm the solvent to aid dissolution, but be cautious not to cause thermal degradation. Ensure the solution is clear before proceeding.
-
Issue 2: Formation of a Side Product with the Same Mass (Pyroglutamate Formation)
Question: After coupling, I've identified a significant impurity with the same mass as my desired peptide. I suspect it might be a result of a side reaction. What could be happening?
Answer: The formation of a mass-neutral impurity often points towards pyroglutamate formation, a common side reaction involving N-terminal glutamic acid residues.[8] This intramolecular cyclization is base-catalyzed and can be influenced by the solvent environment.
Mechanism and Prevention:
The N-terminal amine of the newly coupled glutamic acid residue can attack the side-chain ester, leading to the formation of a five-membered pyroglutamate ring and the loss of the side-chain protecting group.
Preventative Measures:
-
Choice of Base: If a base is used in your reaction, opt for a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Solvent Effects: While less directly implicated than the base, the solvent can influence the rate of this side reaction. Highly polar aprotic solvents can facilitate the cyclization. Experimenting with less polar solvents like DCM or mixtures of DMF/DCM may help to minimize this side reaction.
-
Immediate Subsequent Coupling: Proceeding with the next coupling step promptly after the deprotection of the N-terminus of the glutamic acid residue can minimize the time available for the intramolecular cyclization to occur.
Issue 3: Difficulty in Dissolving the Protected Amino Acid
Question: I am having trouble dissolving this compound in my chosen solvent. What are the recommended solvents for this reagent?
Answer: Boc-D-Glu(OtBu)-OH, the precursor to the ONp ester, is known to be soluble in a range of organic solvents.[7] The ONp ester should exhibit similar solubility.
Recommended Solvents and Protocol:
| Solvent | Suitability | Notes |
| N,N-Dimethylformamide (DMF) | Excellent | A standard solvent for peptide synthesis, offering good solubility for most protected amino acids. |
| N-Methylpyrrolidone (NMP) | Excellent | Often provides superior solvation compared to DMF, especially for longer or more difficult peptide sequences.[5] |
| Dichloromethane (DCM) | Good | A less polar option that can be useful in minimizing certain side reactions. Often used in mixtures with DMF or NMP.[3] |
| Dimethyl Sulfoxide (DMSO) | Good | A highly polar solvent that can be used, sometimes in combination with other solvents, to improve solubility.[1] |
Protocol for Dissolution:
-
Weigh the required amount of this compound into a clean, dry vessel.
-
Add a portion of the chosen anhydrous solvent.
-
Agitate the mixture using a vortex or magnetic stirrer.
-
If necessary, gently warm the mixture to aid dissolution, ensuring the temperature does not exceed 40°C.
-
Add the remaining solvent to achieve the desired final concentration.
Experimental Protocols
Protocol 1: Solvent Screening for Optimal Coupling
This protocol provides a systematic approach to identifying the best solvent system for your specific coupling reaction.
-
Preparation: Set up four parallel reactions in small, sealed vials.
-
Reactant Addition: To each vial, add your amine component (e.g., a resin-bound peptide with a free N-terminus).
-
Solvent Systems: Prepare solutions of this compound (1.5 equivalents) in the following solvents:
-
Vial A: 100% DMF
-
Vial B: 100% NMP
-
Vial C: 1:1 DMF/DCM
-
Vial D: 1:1 NMP/DCM
-
-
Reaction: Add the respective solutions to the corresponding vials and allow the reactions to proceed at room temperature.
-
Monitoring: After 2 hours, take a small sample from each reaction and perform a Kaiser test to assess the presence of free primary amines.[9]
-
Analysis: The reaction with the most negative Kaiser test result (i.e., least amount of free amine) indicates the most efficient solvent system.
Diagram: Troubleshooting Workflow for Incomplete Coupling
Sources
- 1. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. BOC-D-GLU(OTBU)-OH | 104719-63-3 [amp.chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability of Boc-D-Glu(OtBu)-ONp in Complex Peptide Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the stability challenges associated with Boc-D-Glu(OtBu)-ONp during lengthy and complex peptide syntheses. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the integrity of your synthesis and the purity of your final peptide product.
Introduction: Understanding the Triad of Protection and Activation
This compound is a meticulously designed amino acid derivative for peptide synthesis, featuring a trifecta of functional groups: the Boc (tert-butyloxycarbonyl) group for α-amino protection, the OtBu (tert-butyl ester) for the γ-carboxyl side-chain protection, and the ONp (p-nitrophenyl ester) for α-carboxyl activation. This strategic arrangement is intended to provide orthogonal control over deprotection and peptide bond formation.[1][2] However, the very features that make this reagent a powerful tool can also present stability challenges, particularly in syntheses that are lengthy or require demanding conditions.
This guide will delve into the common stability issues encountered with this compound, their underlying chemical mechanisms, and robust protocols to mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues reported by researchers using this compound in their peptide synthesis workflows.
Q1: I'm observing a lower-than-expected yield in my coupling reactions. Could the this compound be degrading?
A1: Yes, degradation of the activated ester is a primary suspect for low coupling yields. The p-nitrophenyl ester, while offering a good balance of stability and reactivity, can be susceptible to hydrolysis, especially in the presence of moisture.[3]
-
Causality: The ester bond is electrophilic and can be attacked by nucleophiles, including water. In solution-phase synthesis, residual moisture in solvents or on glassware can lead to the hydrolysis of the ONp ester back to the carboxylic acid, rendering it inactive for coupling without an additional activation step.
-
Troubleshooting Protocol:
-
Solvent Purity: Ensure all solvents, particularly DMF and NMP, are of high purity and anhydrous. Use freshly opened bottles or solvents dried over molecular sieves.
-
Inert Atmosphere: Conduct your coupling reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Reagent Handling: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[4]
-
Reaction Monitoring: Monitor the progress of the coupling reaction by a suitable analytical technique like Thin Layer Chromatography (TLC) or HPLC to ensure the consumption of starting materials.
-
Q2: My final peptide product shows a significant peak corresponding to a deletion of the D-Glu residue. What could be the cause?
A2: A deletion sequence at the intended D-Glu position strongly suggests incomplete coupling. This can be a result of reagent degradation as mentioned in Q1, or due to steric hindrance and aggregation phenomena, particularly in solid-phase peptide synthesis (SPPS).
-
Causality: Peptides containing bulky side chains like Glu(OtBu) can be prone to on-resin aggregation.[5] This aggregation can physically block the reactive N-terminus of the growing peptide chain, preventing the incoming this compound from accessing it, leading to incomplete coupling.[5]
-
Troubleshooting Protocol for SPPS:
-
Solvent Choice: Switch from DMF to a more polar, structure-disrupting solvent like N-methylpyrrolidone (NMP). The addition of 25% DMSO to DMF can also be effective in disrupting secondary structures.[5]
-
Chaotropic Salts: Incorporate a wash step with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before the coupling step to disrupt hydrogen bonding and break up aggregates.[5]
-
Double Coupling: For difficult sequences, performing a second coupling step with fresh this compound and coupling reagents can help to drive the reaction to completion.
-
Q3: I've noticed a side product with a mass corresponding to the loss of the tert-butyl group from the D-Glu side chain. Is premature deprotection of the OtBu group a concern?
A3: While the tert-butyl (OtBu) protecting group is generally stable to the conditions of Boc-SPPS, premature cleavage can occur under certain circumstances, although it is not a common issue.[5]
-
Causality: The OtBu group is designed to be cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) during the final cleavage from the resin.[5] However, repeated exposure to the milder acidic conditions used for Boc deprotection (e.g., 50% TFA in DCM) over the course of a very long synthesis could potentially lead to some low-level, premature cleavage of the OtBu group.[6]
-
Preventative Measures:
-
Minimize Deprotection Times: Use the minimum time necessary for complete Boc deprotection at each cycle.
-
Neutralization: Ensure thorough neutralization of the resin-bound peptide after the TFA deprotection step to prevent residual acid from causing side reactions.
-
Resin Choice: For particularly acid-sensitive sequences, consider using a more acid-stable resin linker, such as the PAM (phenylacetamidomethyl) resin, which can reduce the cumulative exposure of the peptide to acid.[6]
-
Q4: Can racemization of the D-Glu residue occur during coupling?
A4: Racemization is a potential side reaction in peptide synthesis, particularly when using activated esters.[7][8]
-
Causality: The activation of the carboxylic acid can increase the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in racemization.[7][9][10] The formation of an azlactone intermediate can also facilitate racemization.[7]
-
Mitigation Strategies:
-
Control of Base: Avoid the use of excess tertiary amines during the coupling step.
-
Coupling Additives: The addition of racemization-suppressing agents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can minimize this side reaction.
-
Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
-
Visualization of Potential Degradation and Side Reactions
The following diagram illustrates the key stability concerns and potential side reactions involving this compound during peptide synthesis.
Caption: Potential degradation and side reaction pathways of this compound.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Coupling Yield | Hydrolysis of ONp ester | Use anhydrous solvents; inert atmosphere | Increased yield of desired peptide |
| Deletion of D-Glu | On-resin aggregation | Use NMP or DMSO/DMF; chaotropic salt wash | Reduced deletion sequences; improved purity |
| Premature OtBu Cleavage | Repeated acid exposure | Minimize TFA deprotection times | Preservation of side-chain protection |
| Racemization | Base-mediated epimerization | Use racemization suppressants (HOBt, Oxyma) | Maintenance of stereochemical integrity |
Experimental Protocols
Protocol 1: Standard Coupling with this compound in Solution-Phase Synthesis
-
Preparation of Amino Component: Dissolve the N-terminally deprotected amino acid or peptide (1.0 equivalent) in anhydrous DMF. If the amino component is a hydrochloride salt, add a tertiary amine like diisopropylethylamine (DIPEA) (1.1 equivalents) and stir for 15-20 minutes at 0 °C to generate the free amine.
-
Coupling Reaction: To the solution containing the free amine, add a solution of this compound (1.05 equivalents) in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction and proceed with standard aqueous work-up and purification protocols.
Protocol 2: Troubleshooting Difficult Couplings in SPPS
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection as usual (e.g., 20% piperidine in NMP).
-
Chaotropic Wash (Optional): Wash the resin with a solution of 0.8 M LiCl in NMP for 15 minutes, followed by extensive washes with NMP.
-
Coupling: In a separate vial, dissolve this compound (3 equivalents), HOBt (3 equivalents), and a coupling agent like HBTU (2.9 equivalents) in NMP. Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes. Add the activated mixture to the resin and couple for 2-4 hours.
-
Washing: Wash the resin thoroughly with NMP and DCM.
-
Capping (Optional): To block any unreacted N-termini, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in NMP).
Workflow Diagram for Troubleshooting SPPS
Caption: A logical workflow for troubleshooting low yields in SPPS.
Conclusion
The successful application of this compound in long and complex peptide syntheses hinges on a thorough understanding of its stability profile and the implementation of preventative and corrective measures. By diligently controlling reaction conditions, employing appropriate troubleshooting strategies, and monitoring the synthesis progress, researchers can overcome the challenges associated with this valuable reagent and achieve their desired peptide products with high purity and yield.
References
- Vertex AI Search, MSDS ABE225 Boc-D-Glu(OtBu).pdf, Accessed January 15, 2026.
- ECHEMI, BOC-D-GLU(OTBU)
- Scharlab, S.L., MSDS of Boc-Glu(OtBu)-OH, Accessed January 15, 2026.
- Rehman, S., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8.
- Sigma-Aldrich, Boc-Glu-OtBu 24277-39-2, Accessed January 15, 2026.
- Rehman, S., et al. (2018). Side reactions in peptide synthesis: An overview.
- BenchChem, Application Notes and Protocols: The Role of Z-Glu(OtBu)-ONp in Complex Peptide Synthesis, Accessed January 15, 2026.
- Semantic Scholar, Epimerisation in Peptide Synthesis, Accessed January 15, 2026.
- Slideshare, Spps and side reactions in peptide synthesis, Accessed January 15, 2026.
- Scribd, Side Reactions in Peptide Synthesis, Accessed January 15, 2026.
- MedchemExpress, Boc-D-Glu-OtBu (N-Boc-D-glutaMic acid 1-tert-butyl ester), Accessed January 15, 2026.
- Advent Chembio, Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis, Accessed January 15, 2026.
- Springer, Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group, Accessed January 15, 2026.
- BenchChem, Technical Support Center: Synthesis of Peptides with Multiple Fmoc-D-Glu-OtBu Residues, Accessed January 15, 2026.
- BenchChem, An In-Depth Technical Guide to the Z-Glu(OtBu)
- ChemicalBook, this compound | 200397-60-0, Accessed January 15, 2026.
- BenchChem, Application Notes and Protocols for Z-Glu(OtBu)-ONp in Solution-Phase Peptide Synthesis, Accessed January 15, 2026.
- ChemPep, Boc Solid Phase Peptide Synthesis, Accessed January 15, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 10. scribd.com [scribd.com]
Technical Support Center: Optimizing Boc-D-Glu(OtBu)-ONp Coupling Reactions
Welcome to our dedicated technical support center for optimizing the coupling of Boc-D-Glu(OtBu)-ONp. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of base selection in this critical step of peptide synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.
Introduction: The Critical Role of the Base
The coupling of an activated amino acid, such as this compound, to the N-terminus of a growing peptide chain is a cornerstone of solution-phase peptide synthesis. While the p-nitrophenyl (ONp) ester provides a stable and moderately reactive activated species, the choice of an appropriate base is paramount for achieving high coupling efficiency while minimizing common side reactions. The base plays a dual role: it deprotonates the incoming nucleophile (the N-terminal amine of the peptide chain) to enhance its reactivity and neutralizes any acidic byproducts generated during the reaction. However, an injudicious choice of base can lead to a cascade of undesirable outcomes, including racemization, side-chain reactions, and even decomposition of the starting materials. This guide will illuminate the path to selecting the optimal base for your specific application.
Troubleshooting Guide: Base-Related Coupling Issues
This section addresses specific issues that may arise during the coupling of this compound and provides actionable solutions directly related to base selection.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Insufficient Basicity: The chosen base may have a pKa that is too low to effectively deprotonate the N-terminal amine, especially if it is sterically hindered. 2. Steric Hindrance from the Base: A bulky base might sterically shield the N-terminal amine, preventing the approach of the activated ester. | 1. Switch to a Stronger, Non-Nucleophilic Base: Consider using N,N-Diisopropylethylamine (DIPEA, Hunig's base) which has a higher pKa than N-Methylmorpholine (NMM). 2. Optimize Base Equivalents: Ensure you are using at least 1.0-1.5 equivalents of the base to sufficiently neutralize any acidic species and drive the reaction forward. |
| Presence of Racemized Product (Diastereomer) | Excessively Strong or Sterically Unhindered Base: A strong or small base (e.g., Triethylamine, TEA) can abstract the α-proton of the activated glutamic acid residue, leading to the formation of an oxazolone intermediate that is prone to racemization.[1][2][3] | Use a Weaker or More Sterically Hindered Base: - N-Methylmorpholine (NMM): Often a good first choice as its pKa is sufficient for coupling without being overly aggressive. - 2,4,6-Collidine: A sterically hindered base that is even less likely to cause racemization, recommended for sensitive couplings.[1][4] |
| Side Product Corresponding to O-Acylation | Presence of Unprotected Hydroxyl Groups: If your peptide chain contains unprotected serine, threonine, or tyrosine residues, a strong base can deprotonate the hydroxyl group, which may then be acylated by the this compound.[2] | Employ a Milder Base: Switch to a base with a lower pKa, such as NMM or 2,4,6-collidine, to minimize deprotonation of side-chain hydroxyls. Re-evaluate Protecting Group Strategy: Ensure that all reactive side chains are appropriately protected for the synthetic route. |
| Degradation of Starting Material | Harsh Basic Conditions: Although the Boc group is generally stable to bases, prolonged exposure to very strong bases or elevated temperatures in the presence of a base can lead to undesired side reactions.[5][6] | Screen Milder Bases: Use the least basic amine necessary to achieve efficient coupling (e.g., NMM). Control Reaction Temperature: Perform the coupling at room temperature or below (0 °C) to minimize degradation pathways.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical when using an active ester like this compound?
A1: The p-nitrophenyl ester is a moderately activated species, making the coupling reaction sensitive to the reaction conditions. The base must be strong enough to deprotonate the incoming amine nucleophile, thereby increasing its reactivity for a successful coupling. However, if the base is too strong or not sterically hindered, it can promote side reactions such as racemization of the activated amino acid residue or reactions with sensitive side chains.[1][2][3]
Q2: What is the mechanistic difference between using a sterically hindered vs. a non-hindered base?
A2: Sterically hindered bases, such as DIPEA or 2,4,6-collidine, are poor nucleophiles due to the bulky alkyl groups surrounding the nitrogen atom.[5] This steric bulk makes it difficult for them to participate in unwanted side reactions, such as attacking the activated ester themselves. Their primary role is as a proton scavenger. Non-hindered bases, like triethylamine (TEA), can sometimes act as nucleophiles, leading to undesired byproducts. More importantly, their smaller size allows them to abstract the α-proton from the activated amino acid, which is a key step in the racemization pathway.[5]
Q3: How does the pKa of the base influence the coupling reaction?
A3: The pKa of a base is a measure of the acidity of its conjugate acid and, by extension, the base's strength. A higher pKa indicates a stronger base. For the coupling reaction to proceed efficiently, the pKa of the base should be sufficiently high to deprotonate the ammonium salt of the N-terminal amino acid (pKa ~9-10) to generate the free amine. However, a very high pKa can increase the risk of side reactions. The ideal base has a "Goldilocks" pKa – just right to facilitate the desired reaction without promoting unwanted ones.[7][8][9]
| Base | pKa of Conjugate Acid | Key Characteristics |
| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | Strong, sterically hindered, non-nucleophilic. Good for difficult couplings but can promote racemization if not used judiciously. |
| N-Methylmorpholine (NMM) | ~7.4 | Milder, less sterically hindered than DIPEA. A good first choice to balance reactivity and minimize side reactions.[4] |
| 2,4,6-Collidine | ~7.4 | Sterically hindered and similar in basicity to NMM. Excellent for suppressing racemization.[1] |
| Triethylamine (TEA) | ~10.7 | Strong, non-hindered. Generally not recommended for sensitive couplings due to a higher risk of racemization. |
Q4: Can I use an inorganic base for this coupling?
A4: While inorganic bases like sodium bicarbonate can be used in some aqueous coupling reactions, they are generally not suitable for this type of organic solvent-based peptide synthesis. Their poor solubility in common solvents like DMF or DCM limits their effectiveness. Tertiary amine bases are preferred for their solubility and tunable properties (sterics and pKa).[5]
Q5: Is the Boc protecting group stable to the bases used in coupling?
A5: Yes, the tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability under basic conditions, which is a fundamental principle of its use in peptide synthesis.[5][6] It is, however, labile to acidic conditions. The tertiary amine bases discussed here (DIPEA, NMM, collidine) are not strong enough to cleave the Boc group.[5]
Experimental Protocols
Protocol 1: General Coupling of this compound using NMM
This protocol is a reliable starting point for the coupling of this compound, balancing efficiency with a low risk of side reactions.
Materials:
-
Peptide-amine salt (e.g., HCl salt), 1.0 equivalent
-
This compound, 1.1 equivalents
-
N-Methylmorpholine (NMM), 1.1 equivalents
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the peptide-amine salt in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (1.1 equivalents) dropwise and stir the mixture for 15-20 minutes at 0 °C to generate the free amine.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the free amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC. The disappearance of the starting materials and the appearance of the product spot, along with the yellow color of the released p-nitrophenolate, indicate reaction progression.[10]
-
Upon completion, proceed with the work-up, which typically involves dilution with a solvent like ethyl acetate, followed by aqueous washes with dilute acid, base (e.g., NaHCO₃ to remove p-nitrophenol), and brine.[10]
Protocol 2: Coupling for Sterically Hindered or Racemization-Prone Sequences using 2,4,6-Collidine
This protocol is recommended when coupling to a sterically demanding N-terminus or when racemization is a significant concern.
Materials:
-
Peptide-amine salt (e.g., HCl salt), 1.0 equivalent
-
This compound, 1.2 equivalents
-
2,4,6-Collidine, 1.2 equivalents
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Suspend the peptide-amine salt in anhydrous DCM or DMF.
-
Add 2,4,6-collidine (1.2 equivalents) and stir until the salt is neutralized and a clear solution is obtained (if possible).
-
Add the this compound (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 24-48 hours. The reaction may be slower due to the use of a milder base.
-
Monitor the reaction closely by an appropriate analytical method (TLC/HPLC).
-
Perform an aqueous work-up as described in Protocol 1.
Visualizing the Logic of Base Selection
To aid in the decision-making process, the following diagrams illustrate the key concepts discussed.
Caption: Simplified mechanism of base-induced racemization.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Han, S. Y., & Kim, Y. A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. ScienceDirect.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
- PMC. (2021).
- Benchchem. (n.d.). Technical Support Center: Synthesis of Peptides with Multiple Fmoc-D-Glu-OtBu Residues.
- ResearchGate. (2021).
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- ResearchGate. (n.d.).
- PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
- Benchchem. (n.d.). Impact of base selection on Boc-trp-ome reaction outcomes.
- Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance.
- Benchchem. (n.d.). Navigating the Deprotection of Z-Glu(OtBu)-ONp: A Technical Guide to Minimizing Side Products.
- YouTube. (2019). pKa and Peptide Composition.
- Biology LibreTexts. (2023). 3.1: Amino Acids and Peptides.
- Benchchem. (n.d.). troubleshooting incomplete coupling with Z-Glu(otbu)-onp.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of Z-Glu(OtBu)-ONp in Complex Peptide Synthesis.
- Aapptec Peptides. (n.d.). Boc-Glu(OtBu)-ONp [69876-58-0].
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Improving Coupling Efficiency of Z-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS).
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
Sources
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Role of pKA in Charge Regulation and Conformation of Various Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Activating Groups: The Enduring Advantages of p-Nitrophenyl Esters in Bioconjugation and Synthesis
For researchers, scientists, and drug development professionals, the precise and efficient formation of amide bonds is a cornerstone of modern molecular science. From peptide synthesis to the bioconjugation of proteins and antibodies, the choice of the "activating group" is a critical decision that dictates reaction efficiency, stability of the final product, and overall experimental success. While a plethora of activating reagents exist, the classic p-nitrophenyl (PNP) ester continues to offer a unique combination of stability, selectivity, and practicality that makes it a superior choice in many applications.
This guide provides an in-depth, evidence-based comparison of PNP-activated esters against other common activating groups, such as N-hydroxysuccinimide (NHS) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters. We will explore the mechanistic nuances, compare key performance characteristics with quantitative data, and provide detailed experimental protocols to illustrate the practical advantages of PNP esters.
The Mechanism of Amine Acylation: A Tale of Leaving Groups
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the carboxyl group to be "activated." This is achieved by converting the hydroxyl (-OH) group into a better leaving group. Both PNP and NHS esters accomplish this via a similar mechanism of nucleophilic acyl substitution.
Both PNP and NHS esters react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1] The primary competing reaction for both is hydrolysis, where water acts as the nucleophile, regenerating the carboxylic acid and inactivating the reagent.[1]
Caption: General mechanism for amine acylation by an activated ester.
The key difference lies in the nature of the leaving group (p-nitrophenol vs. N-hydroxysuccinimide). The stability and reactivity of the ester are directly influenced by the properties of this leaving group.
Performance Comparison: Stability vs. Reactivity
A primary determinant of a successful bioconjugation reaction is the stability of the activated ester in the aqueous buffer systems required for biomolecules. The susceptibility of the ester to hydrolysis directly competes with the desired aminolysis reaction, thereby affecting the final conjugate yield.[1]
The Achilles' Heel of NHS Esters: Hydrolytic Instability
NHS esters are widely used due to their high reactivity, which can lead to rapid conjugation.[1] However, this high reactivity comes at the cost of significant instability in aqueous solutions, especially at the neutral to slightly alkaline pH (7.2-8.5) optimal for targeting primary amines.[1] As the pH increases, the half-life of an NHS ester shortens dramatically. At pH 8.0, the half-life can be as short as one hour, and at pH 8.6, it can drop to just 10 minutes.[1] This rapid hydrolysis necessitates the immediate use of the reagent after preparation and can lead to lower and less reproducible yields, particularly with dilute protein solutions.[1]
The PNP Ester Advantage: Superior Stability and Controlled Reactivity
In stark contrast, p-nitrophenyl esters exhibit significantly greater stability in aqueous solutions. For instance, some PEG-PNP active esters show remarkably long half-lives of over 100 hours at pH 5.0.[1] While hydrolysis is faster at higher pH, the comparatively slower rates of both aminolysis and hydrolysis for PNP esters can be a distinct advantage. This leads to more controlled and often higher-yield conjugations, especially when targeting less reactive amines or when longer reaction times are required.[1]
A comparative study on synthons for radiofluorination demonstrated the superiority of PNP esters over TFP (2,3,5,6-tetrafluorophenyl) esters in terms of stability and yields.[2] The higher and more reproducible yields of amide products from the PNP esters were presumed to be a direct consequence of their higher stability in solution.[2][3] The TFP esters, while also used for amine activation, were found to be less tolerant of the reaction conditions and showed variable yields with significant decomposition observed.[2]
| Activated Ester | pH | Temperature (°C) | Half-life of Hydrolysis | Reference |
| NHS-Ester | 7.0 | 0 | 4 - 5 hours | [1] |
| 8.0 | 25 | ~1 hour | [1] | |
| 8.6 | 4 | 10 minutes | [1] | |
| PNP-Ester | 5.0 | Not specified | ~117 - 136 hours | [1] |
| 9.4 | 30 | < 10 minutes | [1] |
Table 1: Comparative Stability of Activated Esters in Aqueous Buffers. Data highlights the significant hydrolytic instability of NHS-esters compared to the greater stability of PNP-esters, particularly at lower pH.
Practical Advantages in the Laboratory
Beyond stability, PNP esters offer several practical benefits:
-
Ease of Handling: PNP-activated esters are often crystalline solids that are easy to handle, weigh, and store.[2] In contrast, analogous TFP esters have been noted to lack crystallinity, making them less convenient to handle and purify.[2]
-
Reaction Monitoring: The release of the p-nitrophenolate ion upon reaction results in a yellow color that can be monitored spectrophotometrically at approximately 405 nm. This provides a convenient, real-time method to track the progress of the reaction.
-
High Specificity: While NHS esters have been reported to have potential side reactions with other nucleophilic residues like histidine and tyrosine under certain conditions, PNP esters are generally considered to have very high specificity for primary amines.[1]
Decision-Making Workflow: Choosing the Right Activating Group
The choice between PNP, NHS, or other esters depends on the specific experimental goals. This workflow can help guide your decision.
Caption: Decision-making workflow for choosing between PNP and NHS esters.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for a typical bioconjugation reaction, highlighting the differences in handling PNP and NHS esters.
Protocol 1: Conjugation of a Small Molecule to a Protein using a PNP-Ester
-
Expertise & Experience: This protocol is designed for controlled, high-yield conjugation where reagent stability is paramount. The slightly alkaline pH is a compromise to deprotonate lysine amines without drastically accelerating PNP-ester hydrolysis.
-
Reagent Preparation:
-
Prepare the protein solution (e.g., 1-5 mg/mL) in a conjugation buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Expert Insight: Avoid amine-containing buffers like Tris, as they will compete with the target protein for reaction with the ester.
-
Dissolve the PNP-activated small molecule in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) to create a 10-50 mM stock solution.
-
Expert Insight: Using an anhydrous solvent is crucial to prevent premature hydrolysis of the stock reagent. PNP esters' stability allows these stock solutions to be prepared in advance.[2]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved PNP-ester to the protein solution while gently vortexing.
-
Expert Insight: The optimal molar excess depends on the number of available amines on the protein and the desired degree of labeling. Empirical testing is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Expert Insight: The slower, more controlled reaction of PNP esters allows for longer incubation times without significant loss of reagent to hydrolysis, leading to more consistent results.[1]
-
-
Purification:
-
Remove the excess, unreacted small molecule and the p-nitrophenol byproduct by dialysis or size-exclusion chromatography (e.g., a desalting column) against a suitable buffer (e.g., PBS).
-
Protocol 2: Comparative Conjugation using an NHS-Ester
-
Expertise & Experience: This protocol is optimized for speed but requires careful timing due to the reagent's instability.
-
Reagent Preparation:
-
Prepare the protein solution as described in Protocol 1 (pH 7.5-8.0).
-
Expert Insight: A slightly higher pH can be used to accelerate the reaction, but this must be balanced against the drastically shorter half-life of the NHS-ester.[1][4]
-
Immediately before use , dissolve the NHS-activated small molecule in anhydrous DMSO or DMF to create a stock solution.
-
Expert Insight: This step is time-critical. NHS-ester stock solutions should not be stored as they are highly susceptible to hydrolysis even in anhydrous solvents if trace amounts of water are present.[4]
-
-
Conjugation Reaction:
-
Immediately add the freshly prepared NHS-ester solution to the protein solution and mix.
-
Incubate for 30-60 minutes at room temperature.
-
Expert Insight: The reaction is rapid due to the high reactivity of the NHS-ester. Longer incubation times offer little benefit and increase the risk of hydrolysis, potentially lowering the final yield.[1]
-
-
Purification:
-
Purify the conjugate as described in Protocol 1 to remove unreacted reagents and the N-hydroxysuccinimide byproduct.
-
Conclusion
While NHS-esters are valuable for their rapid reactivity, their significant instability in aqueous solutions is a major drawback, often leading to lower and less reproducible yields.[1] p-Nitrophenyl-activated esters present a compelling and often superior alternative. Their enhanced stability in aqueous buffers provides a wider experimental window, allowing for more controlled and consistent conjugations.[1][2] This increased stability, combined with high specificity and practical handling advantages, makes PNP esters an invaluable tool for researchers, scientists, and drug development professionals seeking robust and reproducible methods for amide bond formation.
References
-
p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. ScienceDirect. [Link]
-
The synthesis and polymerization of peptide p-nitrophenyl esters. ConnectSci. [Link]
-
4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. National Center for Biotechnology Information (PMC). [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. National Center for Biotechnology Information (PMC). [Link]
-
Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. DiVA. [Link]
-
Streamlining the synthesis of amides using Nickel-based nanocatalysts. National Center for Biotechnology Information (PMC). [Link]
-
Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. [Link]
-
4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Royal Society of Chemistry Publishing. [Link]
-
( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... ResearchGate. [Link]
-
Recent bioconjugation strategies. Comparison of properties between... ResearchGate. [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Center for Biotechnology Information (PMC). [Link]
-
Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis. [Link]
-
Polyfluorophenyl Ester-Terminated Homobifunctional Cross-Linkers for Protein Conjugation. J-STAGE. [Link]
-
A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. MDPI. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration. ACS Publications. [Link]
-
Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. [Link]
-
Recent Advances in Bioorthogonal Ligation and Bioconjugation. National Center for Biotechnology Information (PMC). [Link]
-
Direct amidation of esters with nitroarenes. National Center for Biotechnology Information (PMC). [Link]
-
Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]
-
Epimerisation in Peptide Synthesis. Semantic Scholar. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Synthetic Peptides: From Sequence Verification to Structural Confirmation
For researchers, scientists, and drug development professionals, the synthesis of a peptide is just the beginning of its journey. The true challenge lies in rigorously validating its identity, purity, and structure to ensure its biological activity and safety. This guide provides an in-depth comparison of analytical techniques, grounded in scientific principles and field-proven insights, to navigate the complexities of peptide validation. We will move beyond a simple listing of methods to explain the causality behind experimental choices, creating a self-validating system for your peptide characterization workflow.
The Critical Imperative of Peptide Validation
The biological function of a peptide is intrinsically linked to its primary amino acid sequence and its three-dimensional conformation.[1] Even minor deviations, such as a single amino acid deletion or a change in stereochemistry, can drastically alter a peptide's efficacy, introduce immunogenicity, or render it inactive.[2] Therefore, a multi-faceted analytical approach is not just a matter of good practice but a fundamental requirement for reliable research and regulatory compliance.[3][4][5]
This guide will walk you through a logical progression of analytical techniques, from initial purity assessment to detailed structural elucidation, enabling you to build a comprehensive quality profile for your synthetic peptide.
Visualizing the Peptide Validation Workflow
A systematic approach to peptide validation ensures that all critical quality attributes are assessed. The following workflow illustrates the logical progression from confirming the primary sequence and purity to elucidating the higher-order structure.
Caption: A typical workflow for the comprehensive validation of a synthetic peptide.
Part 1: Establishing Identity and Purity - The Foundational Analysis
The initial and most critical step in peptide validation is to confirm that you have synthesized the correct molecule at an acceptable purity level. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstones of this foundational analysis.[6]
Chromatographic Purity: The Power of HPLC and UPLC
High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the gold standards for assessing peptide purity.[7][8] These techniques separate the target peptide from impurities based on their physicochemical properties, most commonly hydrophobicity in Reversed-Phase HPLC (RP-HPLC).[8][9]
Why RP-HPLC is the Workhorse for Peptide Analysis:
The choice of a non-polar stationary phase (like C18) and a polar mobile phase allows for the separation of peptides based on the hydrophobicity of their amino acid side chains.[8] This makes RP-HPLC incredibly versatile for a wide range of peptides.
Comparison of Common RP-HPLC Columns for Peptide Analysis:
| Column Chemistry | Best Suited For | Rationale |
| C18 | General-purpose peptide analysis (5-50 amino acids) | Provides excellent retention and resolution for a broad range of hydrophobic peptides.[7] |
| C8 | Highly hydrophobic or large peptides (>30 amino acids) | Reduces retention times for very hydrophobic peptides that might bind too strongly to a C18 column.[7] |
| Phenyl | Peptides rich in aromatic amino acids | Offers alternative selectivity through π-π interactions with aromatic residues.[7] |
-
Column Selection: Begin with a C18 column as a general-purpose starting point.[7]
-
Mobile Phase Preparation:
-
Gradient Elution: A gradient is crucial for separating complex peptide mixtures.[7][10]
-
Detection: Monitor the absorbance at 214 nm, where the peptide bond absorbs, to detect all peptide components.[7]
-
System Suitability: Before analyzing your sample, inject a known standard to verify system performance (e.g., resolution, peak symmetry). This ensures the trustworthiness of your results.
-
Data Analysis: Calculate the purity of your peptide by dividing the peak area of the main peptide by the total area of all peaks. A purity of ≥95% is generally required for most research applications.
Molecular Weight Confirmation: The Role of Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of your synthesized peptide.[1] This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate determination of the peptide's mass.[12]
Comparison of Ionization Techniques for Peptide Analysis:
| Technique | Principle | Best For | Advantages | Limitations |
| MALDI-TOF | A laser desorbs and ionizes the sample from a matrix. | High-throughput screening, analysis of complex mixtures. | High sensitivity, tolerance to buffers and salts, fast data acquisition.[13][14] | Lower resolution and mass accuracy compared to ESI, potential for matrix interference.[13][15] |
| ESI-MS | A high voltage is applied to a liquid to create an aerosol. | Coupling with HPLC (LC-MS), analyzing peptides in their native state. | High mass accuracy, soft ionization preserves non-covalent interactions.[1] | Less tolerant to salts and detergents. |
-
Matrix Selection: Choose a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), which is commonly used for peptides.
-
Sample Preparation:
-
Mix your peptide sample with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry. The peptide and matrix will co-crystallize.[13]
-
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
A laser is fired at the sample spot, causing desorption and ionization.
-
The ions are accelerated in a time-of-flight (TOF) analyzer, and their m/z is determined based on their flight time.[16]
-
-
Data Interpretation: The resulting spectrum will show a peak corresponding to the [M+H]⁺ ion of your peptide. The measured mass should match the theoretical mass of your peptide sequence.[15]
Part 2: Unraveling the Sequence - Ensuring the Correct Primary Structure
Confirming the correct molecular weight is a crucial first step, but it doesn't guarantee the correct amino acid sequence. Tandem mass spectrometry (MS/MS) and Edman degradation are two powerful techniques for sequence verification.[17]
Tandem Mass Spectrometry (MS/MS): The Modern Standard for Sequencing
MS/MS is the most widely used method for peptide sequencing.[17] In this technique, the peptide ion of interest is isolated and fragmented, and the masses of the resulting fragment ions are measured to deduce the amino acid sequence.[1][18]
The Logic of MS/MS Fragmentation:
Fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions.[12][19] The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid, allowing the sequence to be read from the spectrum.[20]
Caption: Peptide fragmentation in MS/MS, generating b- and y-ion series.
Edman Degradation: The Classic Approach for N-Terminal Sequencing
While largely superseded by MS/MS for high-throughput sequencing, Edman degradation remains a valuable tool for specific applications.[21][22] This chemical method sequentially removes and identifies amino acids from the N-terminus of a peptide.[17][23]
When to Choose Edman Degradation over MS/MS:
| Scenario | Rationale |
| Confirming the N-terminus of a purified protein or peptide | Provides unambiguous, residue-by-residue sequence data for the first 10-50 amino acids.[21][23] |
| Analyzing N-terminal modifications | Can identify modifications that might be difficult to characterize by MS.[21] |
| Sequencing novel peptides not present in databases | Edman degradation is a de novo sequencing method that does not rely on database matching.[24] |
| Regulatory submissions | Often recommended by regulatory bodies like the ICH for protein identity confirmation.[21] |
Comparison of Sequencing Techniques:
| Feature | Tandem Mass Spectrometry (MS/MS) | Edman Degradation |
| Principle | Fragmentation of peptide ions and mass analysis.[17] | Stepwise chemical cleavage from the N-terminus.[17] |
| Throughput | High | Low[22] |
| Sample Requirement | Low (femtomole to picomole) | High (picomole)[22] |
| Sequence Coverage | Can sequence internal regions of proteins.[21] | Limited to the N-terminus (typically up to 30-50 residues).[21][22] |
| De Novo Sequencing | Possible with specialized algorithms. | Inherent to the method.[24] |
| Blocked N-terminus | Can analyze peptides with blocked N-termini. | Not suitable for peptides with blocked N-termini.[21][22] |
Part 3: Delving into Higher-Order Structure - From Secondary Elements to 3D Conformation
For many peptides, biological activity is dependent on their adoption of a specific three-dimensional structure.[25] Techniques like Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography provide insights into the higher-order structure of peptides.[26]
Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure
CD spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides in solution.[27][28] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the amide bonds in a peptide backbone.[27][29]
Interpreting CD Spectra:
Different secondary structures, such as α-helices, β-sheets, and random coils, give rise to distinct CD spectra in the far-UV region (190-250 nm).[27][30]
| Secondary Structure | Characteristic CD Signals |
| α-Helix | Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.[27][30] |
| β-Sheet | A negative band at ~215-218 nm and a positive band at ~195-200 nm.[30] |
| Random Coil | A strong negative band around 198 nm.[30] |
While CD spectroscopy does not provide atomic-level resolution, it is an excellent tool for rapidly assessing the overall secondary structure content of a peptide and for studying conformational changes in response to environmental factors like temperature or pH.[26][31][32]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating 3D Structure in Solution
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, which is often more physiologically relevant than a crystal structure.[33][34][35] NMR provides atomic-level resolution and can also be used to study peptide dynamics and interactions.[26][36]
The NMR Workflow for Peptide Structure Determination:
-
Sample Preparation: Requires a relatively high concentration of pure peptide (typically >0.5 mM).[36]
-
Data Acquisition: A series of 1D, 2D, and sometimes 3D NMR experiments are performed to assign the resonances of all the atoms in the peptide.[35][37]
-
Structural Restraints: Information from NMR experiments, such as the Nuclear Overhauser Effect (NOE), is used to determine distances between atoms.[35][36]
-
Structure Calculation: Computational methods are used to generate a family of 3D structures that are consistent with the experimental restraints.[35]
X-ray Crystallography: The Gold Standard for High-Resolution Structures
For peptides that can be crystallized, X-ray crystallography can provide an atomic-resolution three-dimensional structure.[25][26] This technique involves diffracting X-rays off a well-ordered crystal of the peptide and then using the diffraction pattern to calculate the electron density and, thus, the positions of the atoms.[25]
Comparison of Structural Analysis Techniques:
| Technique | Resolution | Sample Requirements | Information Provided |
| Circular Dichroism (CD) | Low (overall secondary structure) | Low sample consumption, low purity requirements.[26] | Percentages of α-helix, β-sheet, and random coil.[38] |
| NMR Spectroscopy | High (atomic) | High concentration, high purity, soluble sample.[36] | 3D structure in solution, dynamics, and interactions.[26][33] |
| X-ray Crystallography | Very High (atomic) | High-quality crystals. | Static 3D structure in a crystal lattice.[26] |
Conclusion: An Integrated Approach to Peptide Validation
The validation of a synthetic peptide is a multi-step process that requires a thoughtful and integrated approach. By combining the power of chromatography, mass spectrometry, and spectroscopic techniques, researchers can build a comprehensive and trustworthy data package that confirms the identity, purity, and structure of their peptide. This rigorous validation is the bedrock upon which reliable and reproducible scientific discoveries are built.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
